Cas no 2171360-09-9 ((3R)-3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidobutanoic acid)

(3R)-3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidobutanoic acid is a synthetic compound featuring a unique (R)-configuration and a fluorenyl moiety. Its structural complexity and specific functional groups make it a valuable tool in organic synthesis, particularly for creating complex molecules with precise stereochemistry. The presence of the fluorenyl group allows for facile conjugation with other molecules, while the amino and carboxylic acid groups enable versatile chemical transformations. This compound is well-suited for applications in drug discovery and materials science.
(3R)-3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidobutanoic acid structure
2171360-09-9 structure
Product name:(3R)-3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidobutanoic acid
CAS No:2171360-09-9
MF:C26H32N2O5
Molecular Weight:452.542687416077
CID:6138606
PubChem ID:165564237

(3R)-3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidobutanoic acid
    • 2171360-09-9
    • EN300-1548695
    • (3R)-3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]butanoic acid
    • インチ: 1S/C26H32N2O5/c1-17(11-12-24(29)28-18(2)15-25(30)31)13-14-27-26(32)33-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23H,11-16H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)/t17?,18-/m1/s1
    • InChIKey: RCYOLXHWQFDGHL-QRWMCTBCSA-N
    • SMILES: O(C(NCCC(C)CCC(N[C@H](C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 452.23112213g/mol
  • 同位素质量: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 12
  • 複雑さ: 647
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 105Ų

(3R)-3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1548695-2.5g
(3R)-3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]butanoic acid
2171360-09-9
2.5g
$6602.0 2023-06-05
Enamine
EN300-1548695-0.1g
(3R)-3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]butanoic acid
2171360-09-9
0.1g
$2963.0 2023-06-05
Enamine
EN300-1548695-0.25g
(3R)-3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]butanoic acid
2171360-09-9
0.25g
$3099.0 2023-06-05
Enamine
EN300-1548695-1000mg
(3R)-3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]butanoic acid
2171360-09-9
1000mg
$3368.0 2023-09-25
Enamine
EN300-1548695-500mg
(3R)-3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]butanoic acid
2171360-09-9
500mg
$3233.0 2023-09-25
Enamine
EN300-1548695-100mg
(3R)-3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]butanoic acid
2171360-09-9
100mg
$2963.0 2023-09-25
Enamine
EN300-1548695-2500mg
(3R)-3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]butanoic acid
2171360-09-9
2500mg
$6602.0 2023-09-25
Enamine
EN300-1548695-0.05g
(3R)-3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]butanoic acid
2171360-09-9
0.05g
$2829.0 2023-06-05
Enamine
EN300-1548695-10.0g
(3R)-3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]butanoic acid
2171360-09-9
10g
$14487.0 2023-06-05
Enamine
EN300-1548695-1.0g
(3R)-3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanamido]butanoic acid
2171360-09-9
1g
$3368.0 2023-06-05

(3R)-3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidobutanoic acid 関連文献

(3R)-3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidobutanoic acidに関する追加情報

Introduction to (3R)-3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidobutanoic Acid (CAS No. 2171360-09-9)

Compound with the CAS number 2171360-09-9 and the product name (3R)-3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidobutanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The intricate arrangement of functional groups within its molecular framework suggests a high degree of specificity, which is crucial for targeting biological pathways effectively.

The core structure of this compound features a chiral center at the (3R) position, which is a critical determinant of its stereochemical properties. Chirality plays a pivotal role in the pharmacological activity of many drugs, as enantiomers can exhibit markedly different biological effects. The presence of a fluorenylmethoxycarbonyl (Fmoc) group further enhances the compound's potential as a building block in peptide synthesis and drug design. Fmoc groups are widely used in solid-phase peptide synthesis due to their stability and ease of removal, making this compound a valuable asset in the synthesis of complex peptide-based therapeutics.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced binding affinity and selectivity for biological targets. The unique combination of amino acid derivatives and aromatic moieties in (3R)-3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidobutanoic acid positions it as a promising candidate for further investigation. Studies have shown that such compounds can interact with specific enzymes and receptors, modulating biological processes that are implicated in various diseases.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The structural features that make it an attractive candidate for drug development align well with the mechanisms underlying conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. Research indicates that compounds with similar structural motifs can interfere with pathological protein aggregation and enhance neuronal survival by modulating key signaling pathways.

The role of fluorinated aromatic rings in pharmaceuticals cannot be overstated. The incorporation of a fluorenylmethoxycarbonyl group not only enhances the compound's stability but also improves its solubility and bioavailability. These properties are essential for ensuring that the drug reaches its target site in sufficient concentrations to exert its therapeutic effects. Additionally, fluorine atoms can influence metabolic pathways, potentially leading to longer half-lives and reduced dosing frequencies.

Advances in computational chemistry have enabled researchers to predict the binding interactions of such compounds with high precision. Molecular docking studies have revealed that (3R)-3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidobutanoic acid exhibits strong binding affinity for several key enzymes involved in disease pathways. This has opened up new avenues for designing drugs that can selectively inhibit these enzymes, thereby alleviating symptoms and slowing disease progression.

The synthesis of this compound involves multi-step organic reactions, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as flow chemistry has streamlined the production process, making it more efficient and scalable. These advancements are crucial for translating laboratory discoveries into viable therapeutic options for patients.

Ethical considerations are paramount in pharmaceutical research, particularly when dealing with compounds intended for human use. Rigorous testing is conducted to assess both the efficacy and safety of new drugs before they reach clinical trials. The structural complexity of (3R)-3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidobutanoic acid necessitates thorough characterization to ensure that it behaves as expected within biological systems.

The future prospects for this compound are promising, with ongoing research exploring its potential applications in various therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are essential for accelerating the development process from bench to market. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists hope to unlock the full therapeutic potential of this innovative compound.

In conclusion, (3R)-3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidobutanoic acid (CAS No. 2171360-09-9) represents a significant advancement in pharmaceutical chemistry with far-reaching implications for drug development. Its unique structural features and potential applications make it a compelling subject for further research, offering hope for novel treatments across multiple disease states.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.